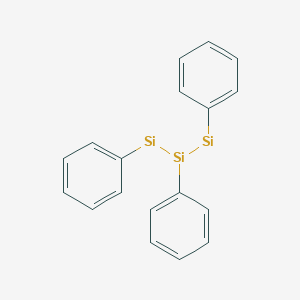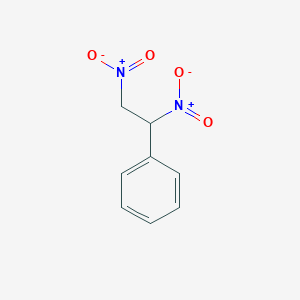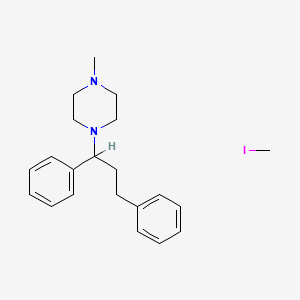![molecular formula C16H16Cl3NO B14667155 4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline CAS No. 38766-70-0](/img/structure/B14667155.png)
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is an organic compound with the molecular formula C16H16Cl3NO. This compound is characterized by the presence of a trichloromethyl group attached to an aniline derivative, which also contains a methoxyphenyl group. It is often used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline typically involves the reaction of 4-methoxybenzaldehyde with trichloroacetaldehyde in the presence of aniline. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxyphenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- 4-methoxy-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- 4-methyl-N-[2,2,2-trichloro-1-(3-methoxyphenyl)ethyl]aniline
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trichloromethyl group and the methoxyphenyl group makes it particularly reactive and suitable for various applications in research and industry.
Propriétés
Numéro CAS |
38766-70-0 |
|---|---|
Formule moléculaire |
C16H16Cl3NO |
Poids moléculaire |
344.7 g/mol |
Nom IUPAC |
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C16H16Cl3NO/c1-11-3-7-13(8-4-11)20-15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15,20H,1-2H3 |
Clé InChI |
XTSFJUJYNLUJQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


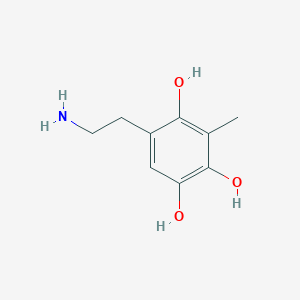
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)


![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
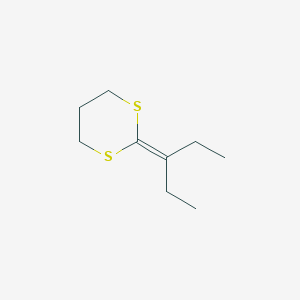
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
